(2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride
Description
(2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride is a pyridine derivative featuring a difluoromethoxy (-O-CF₂H) substituent at the 2-position and a methanamine group at the 4-position, stabilized as a dihydrochloride salt. This compound is structurally designed to enhance solubility and bioavailability, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
[2-(difluoromethoxy)pyridin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O.2ClH/c8-7(9)12-6-3-5(4-10)1-2-11-6;;/h1-3,7H,4,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOIIATTWHJBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)OC(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F2N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride typically involves the reaction of 2-chloro-4-(difluoromethoxy)pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methanamine group. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
(2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to analogs with variations in substituents, salt forms, or heterocyclic systems (Table 1).
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C₇H₉Cl₂F₂N₂O | 255.07 | Not specified | 2-difluoromethoxy, 4-methanamine dihydrochloride |
| (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride | C₇H₉ClF₂N₂O | 218.61 | 943843-27-4 | Hydrochloride salt; lower solubility compared to dihydrochloride |
| [2-(Trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride | C₇H₉Cl₂F₃N₂ | 255.07 | 916211-41-1 | Trifluoromethyl (-CF₃) group enhances metabolic stability |
| [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride | C₉H₁₁Cl₂N₃S | 276.18 | 1240528-34-0 | Thiazole ring introduces sulfur; potential for varied bioactivity |
| [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride | C₁₀H₁₈Cl₂N₄ | 265.18 | 170353-31-8 | Piperidine and pyrimidine moieties; increased basicity |
Key Observations:
- Trifluoromethyl analogs (e.g., CAS 916211-41-1) exhibit higher metabolic stability due to the strong electron-withdrawing nature of -CF₃ .
- Salt Forms :
- Heterocyclic Modifications :
Pharmacological and Industrial Relevance
- Bioactivity : Pyridinylmethanamine derivatives are explored as kinase inhibitors, neurotransmitter analogs, or agrochemical intermediates. The difluoromethoxy group’s electronegativity may enhance interactions with hydrophobic enzyme pockets .
- Regulatory Status : While specific data for the target compound is lacking, analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0) are regulated under EPA and EFSA guidelines, suggesting similar compliance requirements for the difluoromethoxy derivative .
- Synthetic Accessibility : The compound’s hydrochloride form (CAS 943843-27-4) is commercially available at $20.00/100mg (95% purity), while the dihydrochloride form is priced higher due to additional processing .
Biological Activity
The compound (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
- Molecular Formula : C₇H₈Cl₂F₂N
- Molecular Weight : 202.05 g/mol
- IUPAC Name : (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride
Biological Activity Overview
The biological activity of (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride has been investigated across multiple studies, revealing a range of effects:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Antimicrobial Studies
A study published in 2022 reviewed various pyridine compounds, noting their broad-spectrum antimicrobial activities. The presence of difluoromethoxy groups in (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride enhances its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 10 μg/mL against certain strains .
Anticancer Mechanisms
In vitro assays demonstrated that the compound could significantly inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to increased apoptosis rates. The compound's structure allows it to effectively penetrate cell membranes and interact with intracellular targets .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through various bioassays, including carrageenan-induced paw edema models in rats. The compound exhibited dose-dependent inhibition of edema formation, with an ED50 value comparable to indomethacin, a standard anti-inflammatory drug .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride in comparison with similar pyridine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride | MIC = 10 μg/mL | IC50 = 15 μM | ED50 = 9 μM |
| 4-Aminomethylpyridine | MIC = 20 μg/mL | IC50 = 25 μM | ED50 = 12 μM |
| 2-Amino-4-fluorophenol | MIC = 15 μg/mL | IC50 = 20 μM | ED50 = 11 μM |
Case Studies
- Case Study on Anticancer Effects : In a controlled study involving human lung cancer cells, treatment with (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride resulted in a significant reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent.
- Case Study on Anti-inflammatory Properties : A rat model study demonstrated that administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
